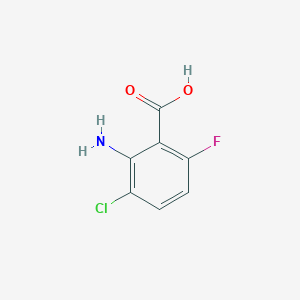

2-Amino-3-chloro-6-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-chloro-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUFTONIJPBELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: Strategic Synthesis of 2-Amino-3-chloro-6-fluorobenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-chloro-6-fluorobenzoic acid is a highly functionalized aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring electron-donating and electron-withdrawing groups, makes it a valuable and versatile building block for complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic pathways to this target molecule. We will deconstruct three core strategies: classical nucleophilic aromatic substitution, reduction of a nitro precursor, and modern palladium-catalyzed amination. Each section explains the underlying chemical principles, provides detailed experimental protocols, and discusses the rationale behind procedural choices, offering field-proven insights for researchers and process chemists.

Introduction and Physicochemical Profile

The strategic placement of amino, chloro, and fluoro substituents on a benzoic acid core imparts a distinct electronic and steric profile to this compound. This arrangement provides multiple reactive handles for subsequent chemical transformations, making it a key intermediate in the synthesis of bioactive molecules such as kinase inhibitors and plant growth regulators.[1][2] The interplay between the electron-donating amino group and the strongly electron-withdrawing halogens and carboxylic acid influences the molecule's reactivity, pKa, and binding interactions in a biological context.

Physicochemical Data

A summary of the key computed and experimental properties of the target compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₇H₅ClFNO₂ | [3] |

| Molecular Weight | 189.57 g/mol | [3] |

| CAS Number | 1039815-76-3 (for isomer) | [3][4] |

| Appearance | Expected to be a crystalline solid | [5] |

| Melting Point | 185-187 °C (for 2-amino-3-chlorobenzoic acid) | [1] |

| SMILES | C1=CC(=C(C(=C1F)N)C(=O)O)Cl | [3] |

| InChIKey | WYADKQWQWFMCNJ-UHFFFAOYSA-N | [3] |

Note: Data for the exact this compound isomer is limited; some data is inferred from closely related analogs like 2-amino-6-chloro-3-fluorobenzoic acid and 2-amino-3-chlorobenzoic acid.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several distinct retrosynthetic disconnections. The choice of pathway often depends on the availability of starting materials, scalability, and tolerance for harsh reaction conditions. The three primary strategies evaluated in this guide are depicted below.

Caption: High-level overview of the main synthetic routes.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

This classical approach leverages a highly activated dihalo-precursor, where an ortho- or para-positioned electron-withdrawing group facilitates the displacement of a halide by a nucleophile. In our case, the carboxylic acid and fluorine atom activate the C2 position for amination.

Causality and Experimental Choices

The direct amination of a dihalobenzoic acid is a robust, albeit forceful, method often employed in industrial settings. A US Patent (US5233083A) details a similar process for 2-amino-3-chlorobenzoic acid starting from 2,3-dichlorobenzoic acid, which serves as an excellent model for our target.[1]

-

Starting Material: The logical precursor is 2,3-dichloro-6-fluorobenzoic acid .

-

Nucleophile: Aqueous ammonia serves as the nitrogen source. A large excess is required to drive the reaction to completion and act as a solvent.

-

Catalyst: Copper salts (CuCl, Cu(OH)₂, etc.) are essential. Copper(I) is believed to facilitate the substitution by coordinating to the incoming nucleophile and the leaving group, thereby lowering the activation energy.

-

Conditions: High temperatures (160-190 °C) and pressures are necessary to overcome the high activation energy of breaking the strong aryl-chloride bond. The reaction is conducted in a sealed autoclave to maintain pressure and contain the volatile ammonia.

Detailed Experimental Protocol

Warning: This procedure involves high pressure and temperature and must be performed only in a suitable, pressure-rated autoclave by trained personnel.

-

Charging the Autoclave: To a 2 L stainless steel autoclave, add 2,3-dichloro-6-fluorobenzoic acid (1 mol), 50% aqueous sodium hydroxide (1 mol), 25% aqueous ammonia solution (approx. 15 mol), and copper(I) chloride (0.03 mol).

-

Sealing and Pressurizing: Seal the autoclave. Forcing in additional liquid or gaseous ammonia may be required to achieve the desired molar excess.

-

Reaction: Heat the sealed autoclave to 170-175 °C with vigorous stirring. The internal pressure will rise significantly. Maintain this temperature for 12-18 hours.

-

Work-up and Isolation:

-

Cool the autoclave to room temperature (<25 °C). Carefully vent the excess ammonia into a scrubber.

-

Transfer the reaction mixture to a beaker. Gently heat to 100 °C in a fume hood to drive off residual ammonia.

-

Cool the solution to 25 °C and slowly acidify to pH 3-4 with 30% hydrochloric acid. The product will precipitate out of the solution.

-

Stir the slurry for 1 hour to ensure complete precipitation.

-

Filter the solid product, wash thoroughly with cold deionized water, and dry under vacuum at 70-80 °C.

-

Workflow Diagram

Caption: Experimental workflow for the high-pressure SNAr pathway.

Pathway 2: Reduction of a Nitro Precursor

This is a quintessential strategy in aromatic chemistry. It involves introducing a nitro group ortho to the desired amine position and then reducing it. The primary challenge is the regioselective synthesis of the required 3-chloro-6-fluoro-2-nitrobenzoic acid intermediate.

Causality and Experimental Choices

-

Step A: Nitration: The nitration of 3-chloro-6-fluorobenzoic acid is the key step. The directing effects of the substituents must be carefully considered. The -COOH group is a meta-director, while -Cl and -F are ortho, para-directors. The powerful activating effect of the -F and the deactivating effect of -Cl and -COOH will likely direct the incoming nitro group to the C2 position. However, formation of isomers is a significant risk, necessitating careful purification.

-

Step B: Reduction: The reduction of the aryl nitro group is a well-established transformation. Several reagents can be employed:

-

Tin(II) Chloride (SnCl₂): A reliable and mild method, often used in laboratory settings.

-

Hydrogenation (H₂/Pd/C): A clean method that produces water as the only byproduct, making it ideal for large-scale synthesis. However, it requires specialized hydrogenation equipment.

-

Sodium Dithionite (Na₂S₂O₄): An effective reducing agent in aqueous ammonia, as mentioned in related syntheses.[1]

-

Detailed Experimental Protocol

Part A: Nitration of 3-chloro-6-fluorobenzoic acid

-

Acid Mixture: In a flask cooled to 0 °C, carefully add fuming nitric acid (1.2 eq.) to concentrated sulfuric acid.

-

Substrate Addition: Slowly add solid 3-chloro-6-fluorobenzoic acid (1 eq.) to the cold acid mixture in portions, ensuring the temperature does not exceed 10 °C.

-

Reaction: Stir the mixture at 5-10 °C for 2-4 hours. Monitor the reaction by TLC.

-

Quenching: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

-

Isolation: Filter the solid, wash with copious amounts of cold water until the washings are neutral, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be necessary to isolate the desired 3-chloro-6-fluoro-2-nitrobenzoic acid isomer.

Part B: Reduction of 3-chloro-6-fluoro-2-nitrobenzoic acid

-

Dissolution: Suspend the nitro-benzoic acid (1 eq.) in ethanol or acetic acid.

-

Reduction: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq.) and heat the mixture to reflux (approx. 80 °C) for 3-5 hours.

-

Work-up:

-

Cool the reaction mixture and concentrate it under reduced pressure.

-

Add water and basify with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~8. This will precipitate tin salts.

-

Filter the mixture to remove the inorganic salts.

-

Acidify the filtrate with hydrochloric acid to pH 3-4 to precipitate the desired amino acid.

-

-

Purification: Filter the product, wash with cold water, and dry.

Pathway Diagram

Caption: Two-stage synthesis via nitration and subsequent reduction.

Pathway 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6] It offers a modern alternative that often proceeds under milder conditions than classical methods and with high functional group tolerance.[7][8]

Causality and Experimental Choices

This pathway would likely start from a precursor with a bromine or iodine atom at the C2 position, such as 2-bromo-3-chloro-6-fluorobenzoic acid , as C-Br bonds are more reactive in this catalytic cycle than C-Cl bonds.

-

Ammonia Source: Direct coupling with ammonia gas is challenging. Therefore, an "ammonia equivalent" like benzophenone imine or a protected amine is often used, followed by a deprotection step.

-

Palladium Catalyst: A palladium(0) source is required. This is typically generated in situ from a precatalyst like Pd₂(dba)₃ or a pre-formed catalyst complex.

-

Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands like XantPhos or t-BuXPhos are common choices for amination reactions.[9]

-

Base: A strong, non-nucleophilic base is needed to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently used.[8]

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: In a glovebox, combine 2-bromo-3-chloro-6-fluorobenzoic acid (1 eq.), Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and sodium tert-butoxide (2.2 eq.) in a Schlenk flask.

-

Reagent Addition: Add anhydrous toluene, followed by benzophenone imine (1.2 eq.).

-

Reaction: Seal the flask and heat the mixture to 100-110 °C for 12-24 hours under an inert atmosphere (argon or nitrogen).

-

Deprotection and Work-up:

-

Cool the reaction to room temperature. Add 2 M hydrochloric acid and stir vigorously for 2-4 hours to hydrolyze the imine.

-

Dilute with ethyl acetate and separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the final amino acid.

Catalytic Cycle Diagram

Caption: Key steps in the Pd-catalyzed amination cycle.

Purification and Characterization

Regardless of the synthetic pathway, the final product requires rigorous purification and characterization to ensure it meets the standards for downstream applications.

General Purification Protocol

Recrystallization is the most common method for purifying the final product.

-

Dissolve the crude solid in a minimal amount of a hot solvent, such as an ethanol/water or acetic acid/water mixture.

-

If the solution is colored, it can be treated with activated charcoal and hot-filtered.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

Expected Analytical Data

The identity and purity of this compound would be confirmed using standard analytical techniques. Expected spectral data, inferred from analogues, are summarized below.[5]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (2H) in the 6.5-8.0 ppm range; broad singlets for the amine (NH₂, 2H) and carboxylic acid (COOH, 1H) protons. |

| ¹³C NMR | Signals for 7 distinct carbons, including the carboxyl carbon (~170 ppm) and aromatic carbons, showing C-F and C-Cl coupling. |

| IR (cm⁻¹) | Broad O-H stretch (2500-3300); N-H stretches (3300-3500); C=O stretch (~1700); C=C aromatic stretches (1450-1600); C-Cl stretch (700-800). |

| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass, showing the characteristic isotopic pattern for a chlorine-containing compound. |

Conclusion

The synthesis of this compound can be accomplished through several viable pathways.

-

Nucleophilic Aromatic Substitution is a direct but harsh method, best suited for industrial scale-up where high-pressure equipment is available.

-

The Nitro Reduction Pathway is a classic and reliable laboratory method, but its efficiency is highly dependent on the regioselectivity of the initial nitration step, which can be problematic.

-

Buchwald-Hartwig Amination represents a modern, versatile, and often milder approach, though it involves more expensive catalysts and ligands and may require more extensive optimization.

The optimal choice will depend on the specific project requirements, including scale, available equipment, cost of goods, and purity specifications. This guide provides the foundational knowledge for researchers to make an informed decision and execute the synthesis effectively.

References

-

Sandmeyer reaction - Wikipedia. [Link]

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. [Link]

-

Tariq, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review . Journal of the Iranian Chemical Society. [Link]

-

2-Amino-6-chloro-3-fluorobenzoic acid | C7H5ClFNO2 | CID 28881283 - PubChem. [Link]

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. [Link]

-

2-amino-6-chloro-3-fluorobenzoic acid (C7H5ClFNO2) - PubChemLite. [Link]

-

2-Amino-3-fluorobenzoic Acid: Properties, Applications, and Synthesis . [Link]

- US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google P

-

Al-Jassas, E., et al. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation . MDPI. [Link]

-

Topolko, D., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation . Angewandte Chemie. [Link]

-

NLX-204 - Wikipedia. [Link]

-

Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides - ResearchGate. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. [Link]

-

Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation - Preprints.org. [Link]

-

Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions - Chemical Communications (RSC Publishing). [Link]

-

2-Amino-3-chlorobenzoic acid | C7H6ClNO2 | CID 80807 - PubChem. [Link]

- CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google P

-

A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid - ResearchGate. [Link]

-

Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC - PubMed Central. [Link]

- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google P

-

Scheme 1 -Reagents and conditions: (i) 2-chloro-6-fluorobenzyl chloride - ResearchGate. [Link]

-

2-amino-5,6-dichloro-3-fluorobenzoic acid - C7H4Cl2FNO2 | CSCS00014544304. [Link]

-

The Synthesis and Importance of 2-Amino-3-fluorobenzoic Acid in Specialty Chemicals . [Link]

-

2-Chloro-6-fluorobenzoic acid - PMC. [Link]

-

Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. [Link]

Sources

- 1. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]

- 2. 3-Amino-2-chloro-6-fluorobenzoic acid | Benchchem [benchchem.com]

- 3. 2-Amino-6-chloro-3-fluorobenzoic acid | C7H5ClFNO2 | CID 28881283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1039815-76-3|2-Amino-6-chloro-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Amino-3-chloro-6-fluorobenzoic acid

This guide provides a comprehensive technical overview of 2-Amino-3-chloro-6-fluorobenzoic acid, a halogenated and aminated aromatic carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug discovery and material science, this document delves into the compound's molecular structure, physicochemical properties, spectroscopic profile, and synthetic considerations. The unique substitution pattern on the benzoic acid core imparts specific electronic and steric characteristics, making it a molecule of interest for further chemical elaboration and as a potential building block in the synthesis of more complex bioactive molecules.

Molecular Structure and Physicochemical Properties

This compound (IUPAC name: this compound) is a polysubstituted aromatic compound.[1] Its structure is characterized by a benzoic acid backbone with an amino group at the C2 position, a chlorine atom at the C3 position, and a fluorine atom at the C6 position.

The interplay of these functional groups—the electron-donating amino group and the electron-withdrawing halogen atoms—creates a unique electronic environment on the aromatic ring. This influences the acidity of the carboxylic acid, the basicity of the amino group, and the reactivity of the molecule in further chemical transformations. The ortho-positioning of the amino and fluoro substituents relative to the carboxylic acid can lead to intramolecular hydrogen bonding, which can affect the compound's conformation and physical properties.

Below is a visualization of the molecular structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 946117-78-8 | [1] |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid (predicted) | - |

| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, DMSO, and ethyl acetate (inferred from analogs) | - |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The two aromatic protons will likely appear as doublets or doublet of doublets in the range of 6.5-8.0 ppm, with their chemical shifts and coupling constants influenced by the electronic effects of the substituents. The amino group protons may appear as a broad singlet, and the carboxylic acid proton as a broad singlet at a downfield chemical shift (>10 ppm), though its observation can depend on the solvent used.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will resonate at the most downfield position (typically >165 ppm). The chemical shifts of the aromatic carbons will be influenced by the attached substituents, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Based on data for similar compounds like 2-amino-3-chlorobenzoic acid, the following peaks can be anticipated[2]:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O stretching: A strong absorption band around 1660-1700 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-F stretching: A strong band in the 1200-1300 cm⁻¹ region.

-

C-Cl stretching: A band in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (189.57 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve the loss of the carboxylic acid group (M-45) and other characteristic fragmentations of substituted benzoic acids.

Synthesis Methodology

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol (Hypothetical)

The following is a hypothetical, multi-step protocol based on analogous syntheses. This should be considered a conceptual framework and would require experimental optimization.

Step 1: Carboxylation of 2,4-Dichloro-5-fluoronitrobenzene

This step would introduce the carboxylic acid group. One possible approach is through a Grignard reaction followed by carboxylation with carbon dioxide.

-

Grignard Reagent Formation: React 2,4-dichloro-5-fluoronitrobenzene with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the corresponding Grignard reagent. This reaction would need to be carefully controlled due to the presence of the nitro group.

-

Carboxylation: Bubble dry carbon dioxide gas through the Grignard reagent solution at low temperature (e.g., -78 °C).

-

Work-up: Acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the carboxylate and yield 3-chloro-6-fluoro-2-nitrobenzoic acid. Purify the product by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

The nitro group of 3-chloro-6-fluoro-2-nitrobenzoic acid would then be reduced to an amino group.

-

Reaction Setup: Dissolve the nitrobenzoic acid derivative in a suitable solvent such as ethanol or acetic acid.

-

Reduction: Add a reducing agent. Common methods include catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or chemical reduction (e.g., with SnCl₂ in concentrated HCl, or iron powder in acetic acid).

-

Work-up and Isolation: After the reaction is complete (monitored by TLC), filter off the catalyst (if used). Neutralize the reaction mixture to precipitate the product. The crude product can be purified by recrystallization from a suitable solvent system.

Applications and Future Directions

While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas of chemical research and development:

-

Pharmaceutical Intermediate: Polysubstituted anthranilic acid derivatives are important precursors for the synthesis of various heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific substitution pattern of this molecule could be leveraged to synthesize novel drug candidates.

-

Material Science: Fluorinated organic molecules are of interest in material science for their unique electronic properties and thermal stability. This compound could serve as a monomer or a building block for the synthesis of specialty polymers or organic electronic materials.

-

Agrochemicals: Substituted benzoic acids are also found in the structures of some herbicides and pesticides.

Further research is needed to fully explore the chemical reactivity and potential applications of this compound. Elucidation of its biological activity profile could open up new avenues for its use in drug discovery programs.

References

-

PubChem. (n.d.). 2-Amino-3-chlorobenzoic acid. Retrieved from [Link]

Sources

Topic: 2-Amino-3-chloro-6-fluorobenzoic Acid Derivatives and Analogs

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Anthranilic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the use of versatile and strategically functionalized building blocks. Among these, substituted anthranilic acids (2-aminobenzoic acids) have emerged as privileged scaffolds, forming the core of numerous approved drugs and clinical candidates.[1][2] Their inherent bifunctionality—a nucleophilic amine and a versatile carboxylic acid—provides ideal anchor points for combinatorial library synthesis and molecular elaboration.[3][4]

This guide focuses on a specific, highly functionalized analog: 2-Amino-3-chloro-6-fluorobenzoic acid . The precise placement of halogen atoms on this scaffold is not arbitrary; it is a deliberate design element intended to modulate the molecule's physicochemical properties and biological activity. The electron-withdrawing nature of chlorine and fluorine significantly impacts the acidity of the carboxyl group and the basicity of the aniline amine, influencing reactivity and potential intermolecular interactions with biological targets.[5] Specifically, the fluorine atom is often incorporated to enhance metabolic stability and binding affinity, while the chlorine atom can provide a vector for further chemical modification or establish critical contacts within a protein's binding pocket.[6]

This document serves as a technical deep-dive into the synthesis, derivatization, and application of this scaffold, with a particular focus on its role in the development of targeted therapeutics, such as kinase inhibitors. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and examine the structure-activity relationships (SAR) that drive lead optimization.

Chapter 1: The Core Scaffold: Physicochemical & Synthetic Landscape

Analysis of Physicochemical Properties and Reactivity

The unique arrangement of substituents on the this compound ring governs its chemical behavior. The interplay between the electron-donating amino group (-NH₂) and the strongly electron-withdrawing halogen atoms (-Cl, -F) creates a distinct electronic and steric environment.[5]

-

Acidity and Basicity: The inductive effect of the ortho-fluorine and meta-chloro substituents significantly lowers the pKa of the carboxylic acid compared to unsubstituted benzoic acid, making it a stronger acid. Conversely, these same effects decrease the electron density on the nitrogen atom, rendering the amino group less basic than in aniline.

-

Reactivity: The amino group serves as the primary site for nucleophilic attack, readily undergoing acylation or alkylation. The carboxylic acid can be converted to esters, amides, or other derivatives. The aromatic ring itself is deactivated towards electrophilic substitution, but the halogen atoms, particularly the chlorine, can participate in metal-catalyzed cross-coupling reactions, offering a powerful tool for creating carbon-carbon or carbon-heteroatom bonds.[5]

Synthesis of the Core Scaffold

The preparation of 2-amino-3-chlorobenzoic acid derivatives often starts from more readily available dichlorinated precursors. The following protocol is a robust method for synthesizing the core scaffold via a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of 2-Amino-3-chlorobenzoic Acid

This protocol is adapted from established industrial processes for the amination of dichlorobenzoic acids.[7]

Objective: To synthesize 2-amino-3-chlorobenzoic acid from 2,3-dichlorobenzoic acid.

Materials:

-

2,3-dichlorobenzoic acid (1 mol)

-

Sodium hydroxide (at least 1 mol)

-

Aqueous ammonia solution (25%) (approx. 500-2500 mol%)

-

Copper(II) sulfate (catalytic amount)

-

Deionized water

-

Hydrochloric acid (for acidification)

-

High-pressure autoclave reactor

Procedure:

-

Salt Formation: In a suitable beaker, dissolve 1 mol of 2,3-dichlorobenzoic acid in 1000 parts of water by adding at least an equimolar amount of sodium hydroxide with stirring until a clear solution is obtained. This forms the sodium salt, increasing solubility.

-

Catalyst Addition: To the solution, add a catalytic amount of a copper salt, such as copper(II) sulfate. Copper catalysts are essential for facilitating the nucleophilic substitution of the aromatic chlorine.[7]

-

Reaction Setup: Transfer the solution to a high-pressure autoclave reactor. Add the aqueous ammonia solution. The large excess of ammonia serves as both the nucleophile and the reaction medium.

-

Amination Reaction: Seal the reactor and heat the mixture to approximately 170-175°C. The reaction is carried out under pressure generated by the heated ammonia solution. Maintain this temperature with vigorous stirring for 8-12 hours.

-

Cooling and Workup: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess ammonia in a fume hood.

-

Isolation of Product: Transfer the reaction mixture to a large beaker. While stirring, slowly acidify the solution with hydrochloric acid to a pH of ~4-5. The 2-amino-3-chlorobenzoic acid product, being amphoteric, will precipitate at its isoelectric point.

-

Purification: Collect the precipitated solid by filtration. Wash the crude product thoroughly with cold deionized water to remove inorganic salts.

-

Drying: Dry the purified product under vacuum at 60°C. Characterize the final product by NMR and MS to confirm its identity and purity.

Chapter 2: Synthesis of Biologically Active Derivatives: Quinazolinones

The 2-amino-3-chlorobenzoic acid scaffold is an excellent starting material for the synthesis of fused heterocyclic systems. Quinazolinones, in particular, are a prominent class of compounds in medicinal chemistry, known for their broad range of biological activities, including anticancer and anti-inflammatory effects.

Case Study: Synthesis of 2,3-Disubstituted-8-chloro-4(3H)-quinazolinones

The following multi-step protocol outlines a general and reliable method for constructing quinazolinone derivatives, which have been shown to inhibit critical cell signaling pathways like PI3K/AKT.[8]

Experimental Protocol: Synthesis of Quinazolinone Derivatives

Objective: To synthesize 2,3-disubstituted-8-chloro-4(3H)-quinazolinones from 2-amino-3-chlorobenzoic acid.

Step 1: N-Acylation

-

Dissolve 1 equivalent of 2-amino-3-chlorobenzoic acid in anhydrous pyridine and cool the solution to 0°C in an ice bath.

-

Slowly add 1.1 equivalents of the desired acyl chloride (R-COCl) dropwise with constant stirring. The pyridine acts as a base to neutralize the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin-Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl intermediate. Collect the solid by filtration and wash with water.[8]

Step 2: Cyclization to Benzoxazinone

-

Reflux the N-acyl intermediate from Step 1 in an excess of acetic anhydride for 2-4 hours. Acetic anhydride serves as both the solvent and the dehydrating agent for the cyclization.

-

Cool the mixture and pour it into crushed ice.

-

Collect the precipitated 2-substituted-8-chloro-3,1-benzoxazin-4-one by filtration, wash with cold water, and dry.[8]

Step 3: Formation of Quinazolinone

-

Heat the benzoxazinone intermediate from Step 2 with 1.2 equivalents of a primary amine (R'-NH₂) in glacial acetic acid under reflux for 6-8 hours.

-

Cool the reaction mixture. The desired 2,3-disubstituted-8-chloro-4(3H)-quinazolinone will precipitate from the solution.

-

Collect the final product by filtration and recrystallize from ethanol to obtain the pure compound.[8]

Diagram: Synthetic Workflow for Quinazolinone Derivatives

Caption: A three-step synthetic workflow for producing quinazolinone derivatives.

Chapter 3: Applications in Drug Discovery: Kinase Inhibition

Derivatives of halogenated anthranilic acids are frequently investigated as kinase inhibitors. Recent studies have shown that 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, exhibits potent cytotoxic effects against breast cancer cells by modulating the PI3K/AKT signaling pathway.[9]

Mechanism of Action: Targeting the PI3K/AKT Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Compounds derived from the 2-amino-3-chlorobenzoic acid scaffold can inhibit this pathway, leading to the downregulation of pro-survival signals and the induction of apoptosis in cancer cells.

Diagram: Inhibition of the PI3K/AKT Signaling Pathway

Caption: Simplified PI3K/AKT pathway and the inhibitory action of the derivative.

Structure-Activity Relationship (SAR) Analysis

The potency of these derivatives is highly dependent on the nature of the substituents introduced at the R and R' positions (from the quinazolinone synthesis). While a comprehensive SAR study on this specific scaffold is emerging, data from related kinase inhibitors allow us to infer key relationships.

| Compound ID | R-Group (Position 2) | R'-Group (Position 3) | Target/Assay | IC₅₀ (µM) | Citation |

| 1 | Methyl | Benzyl | MDA-MB-231 Cytotoxicity | 7.2 | [9] |

| 2 | Phenyl | Benzyl | PI3K Inhibition (Predicted) | ~5-10 | [8] |

| 3 | Methyl | 4-Fluorobenzyl | Kinase Inhibition (General) | Likely <10 | [10] |

| 4 | Methyl | Cyclohexyl | Kinase Inhibition (General) | > 20 | [10] |

Key Insights:

-

Aromaticity at R': Aromatic or substituted aromatic groups at the R' position (Position 3) are often crucial for potent activity, likely engaging in π-stacking interactions within the kinase ATP-binding pocket. A simple alkyl group like cyclohexyl (Compound 4) leads to a significant loss of activity.

-

Small Alkyl Groups at R: Small, non-bulky groups like methyl at the R position (Position 2) are generally well-tolerated.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect (IC₅₀ value) of a synthesized derivative on a cancer cell line (e.g., MDA-MB-231).

Materials:

-

MDA-MB-231 breast cancer cells

-

DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Synthesized compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well microplates

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture media. After 24 hours, remove the old media from the wells and add 100 µL of the media containing the various concentrations of the compound. Include a "vehicle control" (media with DMSO) and a "no cells" blank. Incubate for 48 hours.[9]

-

MTT Addition: After the 48-hour incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the media from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Chapter 4: Analytical Quality Control

Rigorous analytical characterization is essential to ensure the identity, purity, and quality of the core scaffold and its derivatives. Due to the fluorinated nature of these compounds, a combination of chromatographic and spectrometric techniques is typically employed.[11][12]

Comparative Analysis of Chromatographic Techniques

| Technique | Principle | Derivatization Needed? | Throughput | Key Advantages | Best Suited For | Citation |

| HPLC/UHPLC-MS | Partitioning between stationary and mobile phases | No | High | Excellent resolution, fast analysis, high sensitivity (ng/mL) | Routine QC, purity assessment | [11][13] |

| GC-MS | Separation by volatility and stationary phase interaction | Yes (Esterification) | Medium | Very high sensitivity (ng/L), excellent for trace analysis | Impurity identification, trace analysis | [11][14] |

Protocol: HPLC-MS for Purity and Identity Confirmation

Objective: To confirm the molecular weight and assess the purity of a synthesized this compound derivative.

Instrumentation & Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV-Vis Diode Array Detector (DAD) monitoring at 254 nm and 280 nm.

-

Mass Spectrometer: Electrospray Ionization (ESI) in positive and negative ion modes.

Procedure:

-

Sample Preparation: Dissolve a small amount of the final compound (~1 mg) in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to ~10 µg/mL with the initial mobile phase composition.

-

Injection: Inject the sample onto the equilibrated HPLC system.

-

Data Acquisition: Acquire both UV and MS data.

-

Data Analysis:

-

Purity: Integrate the area of the main peak in the UV chromatogram and calculate the area percentage relative to all other peaks. A pure compound should show a single major peak.

-

Identity: Examine the mass spectrum corresponding to the main peak. The observed mass-to-charge ratio (m/z) in the ESI+ mode should correspond to [M+H]⁺ and in the ESI- mode to [M-H]⁻ of the target molecule.

-

Diagram: Analytical QC Workflow

Caption: Workflow for analytical quality control using HPLC-MS.

Conclusion and Future Outlook

The this compound scaffold represents a highly valuable and strategically designed building block for modern medicinal chemistry. Its pre-functionalized and electronically tuned structure provides a robust platform for the synthesis of complex heterocyclic derivatives, particularly those targeting protein kinases. The demonstrated activity of its analogs against the PI3K/AKT pathway in cancer cells underscores the therapeutic potential embedded within this core structure.

Future research will likely focus on expanding the diversity of derivatives through combinatorial chemistry, leveraging the scaffold's multiple reaction handles. The development of more selective and potent inhibitors will depend on detailed structure-based drug design, guided by co-crystal structures of lead compounds with their target proteins. As analytical techniques become more sensitive, the ability to profile these compounds for off-target effects and metabolic stability will further accelerate their journey from laboratory synthesis to potential clinical candidates. This guide provides the foundational knowledge and protocols necessary for researchers to effectively harness the power of this promising chemical entity.

References

- BenchChem. (n.d.). Analytical methods to distinguish between fluorinated benzoic acid isomers.

- BenchChem. (n.d.). Applications of Aminobenzoic Acid Analogs in Medicinal Chemistry: Application Notes and Protocols.

-

Yadav, A., Kumar, A., & Malik, A. K. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. Retrieved from [Link]

-

Javed, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(15), 5804. Retrieved from [Link]

-

Konishi, Y., et al. (2002). Drug Evolution: p-Aminobenzoic Acid as a Building Block. Current Medicinal Chemistry, 9(21), 1871-1882. Retrieved from [Link]

-

Javed, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Retrieved from [Link]

-

Konishi, Y., et al. (2002). Drug Evolution: p-Aminobenzoic Acid as a Building Block. Bentham Science Publishers. Retrieved from [Link]

-

Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11-16. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

Scribd. (n.d.). Fluorinated Benzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-6-fluorobenzoic Acid in Modern Drug Discovery. Retrieved from [Link]

- Google Patents. (1993). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.

-

Al-Mekhlafi, N. A., et al. (2024). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules, 29(14), 3330. Retrieved from [Link]

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Drug Evolution: p-Aminobenzoic Acid as a Building Block: Ingenta Connect [ingentaconnect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. 3-Amino-2-chloro-6-fluorobenzoic acid | Benchchem [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-3-chloro-6-fluorobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in 2-Amino-3-chloro-6-fluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other advanced materials. The intricate interplay of electronic and steric effects governed by the chloro, fluoro, and carboxylic acid substituents dictates the nucleophilicity and basicity of the amino group, influencing its behavior in a range of chemical transformations. This document delves into the theoretical underpinnings of its reactivity, supported by quantitative data where available, and presents detailed, field-proven protocols for its key reactions, including acylation, diazotization, and N-alkylation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Introduction: A Molecule of Tuned Reactivity

This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its utility stems from the presence of multiple functional groups—an amino group, a carboxylic acid, and two different halogen atoms—that can be selectively manipulated to construct complex molecular architectures.[2] The reactivity of the amino group is of paramount importance as it serves as a primary handle for derivatization. However, its reactivity is significantly modulated by the electronic and steric environment imposed by the adjacent substituents. Understanding these influences is crucial for designing efficient and selective synthetic strategies.

Electronic and Steric Landscape of the Amino Group

The reactivity of the amino group in this compound is a delicate balance of several competing factors.

Attenuated Basicity and Nucleophilicity

The amino group in this molecule is considerably less basic and nucleophilic than that of aniline. This is a direct consequence of the powerful electron-withdrawing effects of the substituents on the aromatic ring.

-

Inductive Effects (-I): The highly electronegative fluorine and chlorine atoms exert strong negative inductive effects, pulling electron density away from the benzene ring and, consequently, from the nitrogen atom of the amino group.[3] The carboxylic acid group also contributes a significant -I effect. This reduction in electron density on the nitrogen atom makes the lone pair less available for donation to a proton (reducing basicity) or an electrophile (reducing nucleophilicity).

-

Mesomeric Effects (+M/-M): While the amino group itself has a strong electron-donating mesomeric effect (+M), and the halogens have a weaker +M effect, the overall electronic character of the ring is dominated by the inductive withdrawal of the halogens and the combined -I and -M effects of the carboxyl group.

The "Ortho Effect" and Steric Hindrance

The chlorine atom at the 3-position (ortho to the amino group) introduces significant steric hindrance. This "ortho effect" can physically block the approach of bulky electrophiles to the amino group, thereby slowing down reaction rates compared to sterically unencumbered anilines.[6] This steric crowding can also influence the conformation of reaction intermediates and transition states.

Key Chemical Transformations of the Amino Group

Despite its attenuated reactivity, the amino group of this compound participates in several synthetically valuable reactions.

Acylation and Amide Bond Formation: Gateway to Heterocycles

The amino group readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This reaction is a cornerstone for the synthesis of a variety of heterocyclic scaffolds, most notably quinazolinones, which are prevalent in many biologically active molecules.[2]

The general workflow involves an initial acylation of the amino group, followed by a cyclization step.

Experimental Protocol: Synthesis of 2,3-Disubstituted-8-chloro-6-fluoro-4(3H)-quinazolinones [2][7]

-

Step 1: Acylation and Cyclization to form the Benzoxazinone Intermediate

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as anhydrous pyridine or dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1.1 equivalents of the desired acyl chloride (R-COCl) dropwise with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add an excess of acetic anhydride to the reaction mixture.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and pour it into crushed ice.

-

The precipitated solid, the 2-substituted-8-chloro-6-fluoro-3,1-benzoxazin-4-one, is collected by filtration, washed with cold water, and dried.

-

-

Step 2: Formation of the Quinazolinone Ring

-

Heat the obtained benzoxazinone intermediate with 1.2 equivalents of a primary amine (R'-NH₂) in a suitable solvent like ethanol or glacial acetic acid under reflux for 6-8 hours.

-

Cool the reaction mixture. The precipitated 2,3-disubstituted-8-chloro-6-fluoro-4(3H)-quinazolinone is collected by filtration.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.

-

Diazotization and Sandmeyer Reactions: Versatile Functional Group Interconversion

The conversion of the primary amino group to a diazonium salt is a powerful strategy for introducing a wide range of substituents onto the aromatic ring.[8] The resulting diazonium salt is typically not isolated but used in situ in subsequent reactions, most notably the Sandmeyer reaction, to replace the diazo group with halides (Cl, Br), a cyano group, or a hydroxyl group.[9][10]

Experimental Protocol: General Procedure for Sandmeyer Reaction [11]

-

Step 1: Diazotization

-

Suspend 1.0 equivalent of this compound in an aqueous solution of a strong mineral acid (e.g., HCl or HBr).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Step 2: Sandmeyer Reaction (Example: Chlorination)

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 equivalents) in concentrated HCl.

-

Cool the CuCl solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 60-70 °C) for 1 hour or until the evolution of nitrogen ceases.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

N-Alkylation

Direct N-alkylation of the amino group can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the amine. However, under appropriate conditions with a suitable base and alkylating agent (e.g., alkyl halides or sulfates), mono-N-alkylation can be achieved. More modern methods, such as reductive amination or transition-metal-catalyzed N-alkylation, may offer higher selectivity and yields.

Experimental Protocol: N-methylation [1]

-

Under an inert atmosphere, dissolve 1.0 equivalent of this compound in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a suitable base, such as potassium carbonate (2.0 equivalents).

-

Cool the mixture to 5-10 °C.

-

Slowly add a methylating agent, such as dimethyl sulfate (1.1 equivalents), dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the product via standard chromatographic techniques.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₇H₅ClFNO₂ | [12] |

| Molecular Weight | 189.57 g/mol | [12] |

| Appearance | Off-white to light yellow powder | [1] |

| Melting Point | Not widely reported |

Spectroscopic Data Summary:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring, as well as a broad signal for the amino protons and a signal for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals, with the carboxyl carbon appearing at the most downfield shift (typically >165 ppm). The carbons attached to the electronegative F and Cl atoms will also show characteristic shifts and coupling (in the case of C-F).[13]

-

IR Spectroscopy: Key characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700 cm⁻¹), a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region.[14][15]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak, and the fragmentation pattern will be influenced by the presence of the halogen atoms, particularly the characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio).[16]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[12] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The amino group of this compound, while electronically deactivated and sterically hindered, remains a versatile functional handle for a variety of important chemical transformations. Its reduced nucleophilicity necessitates carefully chosen reaction conditions, but allows for selective functionalization in the presence of other reactive sites. A thorough understanding of the electronic and steric factors governing its reactivity, as detailed in this guide, is essential for harnessing the full synthetic potential of this valuable building block in the pursuit of novel pharmaceuticals and advanced materials.

References

- Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Derivatives.

-

Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Derivatives. ResearchGate. Available at: [Link]. (Accessed: August 6, 2025)

-

Anthranilic acid. PubChem. Available at: [Link]. (Accessed: August 6, 2025)

-

Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]. (Accessed: August 6, 2025)

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]. (Accessed: August 6, 2025)

-

Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]. (Accessed: August 6, 2025)

-

Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]. (Accessed: August 6, 2025)

-

2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]. (Accessed: August 6, 2025)

-

Sandmeyer reaction. Wikipedia. Available at: [Link]. (Accessed: August 6, 2025)

-

Table of Characteristic IR Absorptions. Available at: [Link]. (Accessed: August 6, 2025)

-

Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Available at: [Link]. (Accessed: August 6, 2025)

-

How does the ortho effect affect the basicity of aniline? Quora. Available at: [Link]. (Accessed: August 6, 2025)

-

Anthranilic acid. Wikipedia. Available at: [Link]. (Accessed: August 6, 2025)

-

IR Chart. Available at: [Link]. (Accessed: August 6, 2025)

-

2-Amino-6-chloro-3-fluorobenzoic acid. PubChem. Available at: [Link]. (Accessed: August 6, 2025)

-

Infrared spectroscopy correlation table. Wikipedia. Available at: [Link]. (Accessed: August 6, 2025)

-

Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. Available at: [Link]. (Accessed: August 6, 2025)

-

1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table. ResearchGate. Available at: [Link]. (Accessed: August 6, 2025)

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]. (Accessed: August 6, 2025)

-

Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. Available at: [Link]. (Accessed: August 6, 2025)

-

2-Amino-3-chlorobenzoic acid - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]. (Accessed: August 6, 2025)

-

Effect of Substituents on the Basicity of Anilines. YouTube. Available at: [Link]. (Accessed: August 6, 2025)

-

2-Amino-4-chlorobenzoic acid. NIST WebBook. Available at: [Link]. (Accessed: August 6, 2025)

-

pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. OWL. Available at: [Link]. (Accessed: August 6, 2025)

-

Table of Acids with Ka and pKa Values* CLAS. Available at: [Link]. (Accessed: August 6, 2025)

- US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid. Google Patents.

-

A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. McFarland Laboratories. Available at: [Link]. (Accessed: August 6, 2025)

-

13C NMR Chemical Shift. Oregon State University. Available at: [Link]. (Accessed: August 6, 2025)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 5. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. 2-Amino-6-chloro-3-fluorobenzoic acid | C7H5ClFNO2 | CID 28881283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

The Role of Halogens in the Reactivity of 2-Amino-3-chloro-6-fluorobenzoic Acid: A Mechanistic and Synthetic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-chloro-6-fluorobenzoic acid is a polysubstituted aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. Its utility as a synthetic intermediate stems from the unique and complex reactivity profile imparted by its specific substitution pattern.[1] This guide provides an in-depth analysis of the individual and synergistic roles of the chlorine and fluorine atoms in modulating the reactivity of the aromatic ring, the carboxylic acid moiety, and the amino group. We will explore the interplay of inductive and resonance effects, steric hindrance, and the notable "ortho effect," grounding our discussion in mechanistic principles and providing practical, field-proven experimental context.

Introduction: The Strategic Importance of a Polysubstituted Scaffold

In the landscape of drug discovery, small molecule intermediates that offer multiple, distinct points for chemical elaboration are invaluable. This compound is a prime example of such a scaffold. It serves as a key building block for a variety of heterocyclic systems, most notably quinazolinones, which are present in compounds investigated for antiallergic, anti-inflammatory, and anticancer properties.[1]

The strategic placement of two different halogen atoms (chlorine and fluorine) alongside an activating amino group and a deactivating carboxylic acid group creates a molecule with a nuanced electronic and steric environment.[2] Understanding how these substituents govern the molecule's behavior is paramount for designing efficient synthetic routes and for predicting the properties of its derivatives. Fluorine, in particular, is increasingly incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.[3][4] This guide will dissect the roles of the halogens, providing the foundational knowledge required to leverage this versatile intermediate effectively.

The Electronic and Steric Landscape: A Tug-of-War of Effects

The reactivity of this compound is not merely the sum of its parts. It is the result of a complex interplay between the electron-donating and electron-withdrawing properties of its four substituents.

dot

Figure 1: Competing electronic effects on the aromatic ring.

The Halogen Substituents: Deactivators yet Directors

Both chlorine and fluorine are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) compared to benzene.[5][6] However, they also possess lone pairs of electrons that can be donated into the ring through resonance (a +M or mesomeric effect), which directs incoming electrophiles to the ortho and para positions.[5][7]

-

Fluorine (at C6): Fluorine has the strongest inductive effect of all halogens. Counterintuitively, its resonance effect is also the most significant among halogens due to the effective overlap between the 2p orbitals of fluorine and carbon.[8][9] This makes fluorobenzene more reactive towards EAS than chlorobenzene, though still less reactive than benzene.[8]

-

Chlorine (at C3): Chlorine has a weaker inductive effect than fluorine but a much less effective resonance contribution due to poorer 3p-2p orbital overlap.[8][9]

The net result is that both halogens reduce the overall electron density of the ring but enrich the positions ortho and para to them relative to the meta positions.

The Amino and Carboxylic Acid Groups

-

Amino Group (at C2): This is a powerful activating group, donating electron density via a strong +M effect, which heavily outweighs its -I effect. It is a strong ortho, para-director.

-

Carboxylic Acid Group (at C1): This is a deactivating group through both inductive (-I) and resonance (-M) effects. It is a meta-director.[10]

Modulated Reactivity at Key Functional Sites

The combination of these substituents creates a unique reactivity profile at each functional site.

Acidity of the Carboxylic Acid Group: The Ortho Effect

The acidity of a substituted benzoic acid is highly dependent on its substituents. Electron-withdrawing groups generally increase acidity by stabilizing the resulting carboxylate anion.[11][12][13] In this compound, the -COOH group is flanked by two ortho substituents: the amino group and the fluorine atom.

This arrangement invokes the ortho effect , a phenomenon where ortho substituents, regardless of their electronic nature, increase the acidity of a benzoic acid.[14][15][16] This is primarily due to steric hindrance, which forces the carboxylic acid group to twist out of the plane of the benzene ring.[15][16] This rotation disrupts the resonance between the -COOH group and the ring, destabilizing the neutral acid form relative to the carboxylate anion, thereby increasing acidity.[15] The strong inductive effects of the ortho-fluoro and meta-chloro groups further stabilize the conjugate base, leading to a significantly lower pKa than benzoic acid itself.

Basicity of the Amino Group

Conversely, the basicity of the aniline-like amino group is substantially reduced. The presence of ortho substituents (in this case, chlorine at C3 and fluorine at C6) sterically hinders the approach of a proton and interferes with the solvation of the resulting ammonium cation.[14][17] This steric inhibition of protonation makes the conjugate acid less stable, thus decreasing the basicity of the amino group.[16] Furthermore, the powerful electron-withdrawing effects of the adjacent halogens and the carboxylic acid group reduce the electron density on the nitrogen atom, making its lone pair less available for protonation.

Reactivity of the Aromatic Ring

-

Electrophilic Aromatic Substitution (EAS): The directing effects of the four substituents are in competition. The powerful activating amino group directs ortho and para. The halogens direct ortho and para. The carboxylic acid directs meta.

-

Position C4 is ortho to -Cl and meta to -NH2, -COOH, and -F.

-

Position C5 is para to -NH2, meta to -Cl and -F, and meta to -COOH. The dominant activating effect of the amino group strongly favors substitution at its para position (C5). While the ring is generally deactivated by three electron-withdrawing groups, the potent activation by the amino group makes EAS at C5 the most probable outcome.

-

-

Nucleophilic Aromatic Substitution (NAS): The presence of multiple electron-withdrawing groups makes the ring susceptible to NAS, a reaction that is typically difficult for benzene derivatives. The fluorine atom, in particular, can be a surprisingly good leaving group in NAS reactions, especially when ortho or para to a strong electron-withdrawing group.[18] Its high electronegativity strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, which is the rate-determining step.[18][19] This provides a synthetic handle to replace the fluorine atom with other nucleophiles.

Applications in Pharmaceutical Synthesis

The modulated reactivity of this compound makes it a strategic precursor in multi-step syntheses.

| Feature | Consequence for Synthesis | Application Example |

| Amino & Carboxylic Acid Groups | Allows for the formation of heterocyclic rings through condensation reactions. | Key precursor for synthesizing quinazolinone cores, found in various bioactive molecules.[1] |

| Halogen Atoms (Cl, F) | Act as handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[2][20] | Enables the introduction of diverse aryl, alkyl, or heteroatom substituents to build molecular complexity. |

| Fluorine Atom | Can be displaced via Nucleophilic Aromatic Substitution (NAS). | Allows for late-stage functionalization by introducing nucleophiles at the C6 position.[19] |

| Steric & Electronic Profile | Can impart conformational rigidity into a larger molecule. | Used to create rigid scaffolds in peptidomimetics to mimic specific secondary structures like β-turns.[21] |

Experimental Protocol: Synthesis of a Quinazolinone Derivative

This protocol outlines a general, reliable procedure for the synthesis of an 8-chloro-7-fluoro-quinazolinone derivative, demonstrating the utility of this compound as a synthetic precursor. This workflow is based on established methodologies for quinazolinone synthesis.[1]

dot

Figure 2: General workflow for synthesizing a quinazolinone derivative.

Materials and Reagents:

-

This compound

-

Acetic Anhydride

-

Pyridine (anhydrous)

-

Primary Amine (e.g., Aniline)

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

Ethanol, Ethyl Acetate, Hexane

-

Sodium Bicarbonate (aq. solution)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, TLC apparatus

Methodology:

Part A: N-Acetylation

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous pyridine under an inert atmosphere (e.g., nitrogen).

-

Acylation: Cool the solution in an ice bath. Add 1.1 equivalents of acetic anhydride dropwise with stirring, ensuring the temperature remains below 10 °C.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., 7:3 Ethyl Acetate:Hexane).

-

Work-up: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing crushed ice and water. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol to remove residual pyridine. Dry the solid under vacuum. This yields the N-acetylated intermediate.

Part B: Cyclization to form the Quinazolinone Ring

-

Reaction Setup: To a flask equipped with a reflux condenser, add the dried N-acetylated intermediate (1.0 eq.), the desired primary amine (1.1 eq.), and phosphorus oxychloride (as both reagent and solvent).

-

Cyclization: Heat the mixture to reflux (typically 80-110 °C) and maintain for 4-6 hours. Again, monitor the progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large amount of crushed ice with vigorous stirring.

-

Neutralization & Precipitation: Basify the acidic aqueous solution by the slow addition of a concentrated sodium hydroxide or ammonia solution until the pH is ~8-9. This will precipitate the crude quinazolinone product.

-

Purification: Collect the crude solid by vacuum filtration and wash extensively with water. Recrystallize the product from a suitable solvent, such as ethanol or a DMF/water mixture, to obtain the pure quinazolinone derivative.

-

Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Conclusion

The chlorine and fluorine atoms in this compound are not passive substituents; they are critical modulators of reactivity. Through a combination of powerful inductive withdrawal, resonance donation, and steric effects, they fine-tune the acidity of the carboxylic acid, diminish the basicity of the amino group, and create specific activation and deactivation patterns across the aromatic ring. This intricate electronic balance provides multiple, predictable reaction pathways, making the molecule an exceptionally versatile and valuable building block for the synthesis of complex, high-value compounds in the pharmaceutical industry. A thorough understanding of these underlying principles is essential for any scientist seeking to exploit its full synthetic potential.

References

- Grokipedia. Ortho effect.

- Vedantu. Ortho Effect in Chemistry: Definition, Examples & Key Insights.

- Organic Syntheses. 2-amino-3-fluorobenzoic acid.

- Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.

- Wikipedia. Ortho effect.

- Quora. What is the ortho effect observed in amines?.

- Chemistry Stack Exchange.

- csbsju.edu. 12.

- JoVE.

- NC State University Libraries. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition.

- NINGBO INNO PHARMCHEM CO.,LTD.

- BLD Pharm. 2-Amino-6-chloro-3-fluorobenzoic acid.

- Chemistry LibreTexts. 16.

- Chemistry Stack Exchange. Rate of EAS in chlorobenzene and fluorobenzene.

- NIH National Library of Medicine. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids.

- Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II.

- Benchchem. 3-Amino-2-chloro-6-fluorobenzoic acid.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Guidechem. 2-Amino-3-chlorobenzoic acid 6388-47-2 wiki.

- PubChem. 2-Amino-6-chloro-3-fluorobenzoic acid.

- Royal Society of Chemistry.

- Chemistry Stack Exchange.

- PubMed. Applications of fluorine-containing amino acids for drug design.

- Chemistry LibreTexts. 20.4: Substituent Effects on Acidity.

- Chemistry LibreTexts. 6.3: Substituent Effects on Acidity.

- csbsju.edu. Electrophilic Aromatic Substitution AR5. Directing Effects.

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Diverse Applications of 2-Chloro-6-fluorobenzoic Acid in Industry.

- MDPI.

- MDPI.

- Benchchem. Application Notes and Protocols: The Role of 2-Amino-3-chlorobenzoic Acid in Solution-Phase Peptide Synthesis.

- Benchchem. Application Notes and Protocols: 2-Amino-3-chlorobenzoic Acid in Pharmaceutical Synthesis.

- Guidechem. What is the application of 2-CHLORO-6-FLUORO-3-METHYLBENZOIC ACID in pharmaceutical synthesis?.

- Chemistry Stack Exchange.

- NIH National Library of Medicine. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.

- Google Patents.

- ResearchGate.

- SpectraBase. 2-Amino-3-chlorobenzoic acid - Optional[FTIR] - Spectrum.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Landscape: Properties and Reactivity of 2-Chloro-6-fluorobenzoic Acid.

- NIH National Library of Medicine. 2-Chloro-6-fluorobenzoic acid.

- J&K Scientific. 2-Amino-5-chloro-3-fluorobenzoic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Amino-2-chloro-6-fluorobenzoic acid | Benchchem [benchchem.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: ortho–para-Directing Deactivators: Halogens [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]